molecular formula C9H17ClF3N B2638201 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride CAS No. 2470439-13-3

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Cat. No. B2638201
CAS RN: 2470439-13-3
M. Wt: 231.69
InChI Key: BDYNHAQVVIJNAB-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperidine derivative that has been widely used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

Understanding Neurodegenerative Diseases

  • Insights into Parkinson's Disease : A study highlighted the neurotoxic effects of certain chemicals related to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, specifically 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which is associated with the onset of Parkinsonism. The chemical's selective damage to cells in the substantia nigra of the brain underscores its utility in studying neurodegenerative diseases like Parkinson's (Langston et al., 1983).

Analyzing Hepatotoxicity

  • Evaluating Liver Disease Risk : Research on hydrochlorofluorocarbons, similar in structure to this compound, has provided insights into the hepatotoxicity of these compounds. The study discovered an epidemic of liver disease in industrial workers exposed to a mixture of these compounds, shedding light on the possible risks and mechanisms of liver damage associated with exposure to certain fluorochemicals (Hoet et al., 1997).

Drug Metabolism and Pharmacokinetics

  • Understanding Drug Excretion and Metabolism : Research has explored the metabolism and excretion of related compounds, like SB-649868, an orexin receptor antagonist. Studies on the disposition of this compound in humans revealed its principal routes of metabolism and excretion, providing a framework for understanding how similar compounds, including this compound, might be processed in the body (Renzulli et al., 2011).

Exploring Receptor Antagonists

  • Studying Receptor Occupancy and Drug Effects : Investigations into receptor antagonists like DU 125530 provide insights into the occupancy and potential therapeutic applications of similar compounds. This research, particularly the dosage and receptor occupancy relationship, can offer a model for studying the effects of compounds like this compound on various receptors in the body (Rabiner et al., 2002).

properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYNHAQVVIJNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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